molecular formula C9H7BrN2 B105031 4-Bromoisoquinolin-5-amine CAS No. 16552-65-1

4-Bromoisoquinolin-5-amine

Katalognummer: B105031
CAS-Nummer: 16552-65-1
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: RJLUYBOSXJNQBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-5-amine typically involves the bromination of isoquinoline derivatives. One common method is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. This reaction is carried out in the presence of palladium(II) bromide (PdBr₂) , copper(II) bromide (CuBr₂) , and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent . The reaction conditions are optimized to ensure high yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar catalytic systems. The process is typically carried out in controlled environments to ensure the safety and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromoisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Research has indicated that 4-bromoisoquinolin-5-amine exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor interactions.

Enzyme Interactions

The compound has shown inhibitory effects on various kinases, which are critical in cellular signaling pathways. Notable interactions include:

  • Histone Lysine Demethylase KDM5A
  • Ubiquitin C-terminal Hydrolase-L1 (UCH-L1)
  • Alkaline Phosphatase (ALPase)

These interactions suggest its potential role in modulating gene expression and cellular metabolism, which could influence cancer progression and other diseases .

Cancer Research

This compound has been investigated for its potential as a pharmacophore in developing new therapeutic agents for treating various cancers. Its ability to inhibit specific kinases involved in tumor growth presents opportunities for targeted cancer therapies.

Case Study: MYLK4 Inhibition
In a study evaluating isoquinoline derivatives, this compound was part of a series that demonstrated significant inhibitory activity against the myosin light chain kinase family member MYLK4, which is overexpressed in acute myeloid leukemia (AML). The compound exhibited IC50 values that indicate strong potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been assessed for its effectiveness against resistant bacterial strains. Clinical studies have shown promising results, indicating its potential utility in treating infections caused by multi-drug-resistant organisms .

Wirkmechanismus

The mechanism of action of 4-Bromoisoquinolin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit tyrosine kinase activity, which is crucial in cell signaling pathways involved in cancer progression. The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromoisoquinolin-5-amine is unique due to the presence of both a bromine atom and an amine group on the isoquinoline ring. This dual functionality allows for diverse chemical modifications and applications in various fields.

Biologische Aktivität

Overview

4-Bromoisoquinolin-5-amine is an organic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol. It has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data tables summarizing key research outcomes.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various amines, including this compound, against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values demonstrated that this compound effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Microorganism
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

These results suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives of this compound have been shown to inhibit tyrosine kinase activity, which plays a crucial role in cancer cell signaling pathways.

A study highlighted its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.5Tyrosine Kinase Inhibition
A549 (Lung Cancer)3.1Induction of Apoptosis
HeLa (Cervical Cancer)1.8Cell Cycle Arrest

These findings indicate that this compound and its derivatives may serve as promising candidates for anticancer drug development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Tyrosine Kinase Inhibition : The compound inhibits tyrosine kinase activity, disrupting signaling pathways essential for cancer cell proliferation and survival.
  • Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or function .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound exhibited significant improvement compared to those receiving standard antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. These studies suggest that further exploration into its use as a chemotherapeutic agent is warranted .

Eigenschaften

IUPAC Name

4-bromoisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLUYBOSXJNQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561895
Record name 4-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16552-65-1
Record name 4-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-5-nitroisoquinoline (1.0 g) synthesized as described above and stannous chloride dihydrate (4.5 g, Wako Pure Chemical Industries) were suspended in ethanol (30 ml), added with concentrated hydrochloric acid (2.3 ml) and stirred at 80° C. for 30 minutes and at room temperature for further 12 hours. The reaction mixture was adjusted to pH 12 with addition of 2 N aqueous sodium hydroxide. The target compound was extracted three times with ethyl acetate (100 ml for each time), and the combined organic layer was washed with water (200 ml) and saturated brine (200 ml) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to obtain the title compound (493 mg) as yellow powdery crystals.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

100 ml of concentrated hydrochloric acid are added to a suspension of 16 g of the compound obtained in Step 1 in 55 ml of ethanol. The mixture is cooled with ice and stirred whilst a solution of 62.6 g of SnCl2.2H2O in 100 ml of ethanol is being introduced and then for a further 3 hours. After removal of the solvent by evaporation, the residue is diluted with 140 ml of ice-cold water and rendered basic with 2N sodium hydroxide solution. The resulting aqueous phase is extracted 3 times with 350 ml of methylene chloride each time. The combined organic phases are dried over MgSO4 and evaporated. The residue is purified by flash chromatography (CH2Cl2/MeOH: 98/2) to yield the expected product.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The synthesized 4-bromo-5-nitroisoquinoline (1.0 g) and stannous chloride dihydrate (4.5 g, Wako Pure Chemical Industries) were suspended in ethanol (30 ml), added with concentrated hydrochloric acid (2.3 ml) and stirred at 80° C. for 30 minutes and at room temperature for further 12 hours. The reaction mixture was adjusted to pH 12 with addition of 2 N aqueous sodium hydroxide. The target compound was extracted three times with ethyl acetate (100 ml for each time), and the combined organic layer was washed with water (200 ml) and saturated brine (200 ml) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to obtain the title compound (493 mg) as yellow powdery crystals.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromoisoquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
4-Bromoisoquinolin-5-amine
Reactant of Route 3
4-Bromoisoquinolin-5-amine
Reactant of Route 4
Reactant of Route 4
4-Bromoisoquinolin-5-amine
Reactant of Route 5
Reactant of Route 5
4-Bromoisoquinolin-5-amine
Reactant of Route 6
4-Bromoisoquinolin-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.